2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid
Description
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid (IUPAC name) is a piperidine-derived compound featuring a six-membered nitrogen-containing ring (piperidinone) with a 2-oxo group and an ethoxycarbonyl substituent at position 2. The acetic acid moiety is attached to the same carbon as the ethoxycarbonyl group.
Properties
Molecular Formula |
C10H15NO5 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(3-ethoxycarbonyl-2-oxopiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C10H15NO5/c1-2-16-9(15)10(6-7(12)13)4-3-5-11-8(10)14/h2-6H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
IPXRKBKAGBFCQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCNC1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid typically involves the reaction of 3-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include metabolic processes, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Piperazine Derivatives
- (3-Oxopiperazin-2-yl)acetic Acid (CAS 405214-33-7): Core Structure: Piperazine (six-membered ring with two nitrogen atoms) instead of piperidinone. However, the absence of the ethoxycarbonyl group reduces lipophilicity compared to the target compound .
Pyridine and Pyridoindole Derivatives
- 2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic Acid (CAS 697265-62-6): Core Structure: Pyridine ring with a sulfur-linked acetic acid. Key Differences: The aromatic pyridine ring increases planarity and electronic conjugation, which may enhance UV absorption properties.
- 2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic Acid: Core Structure: Fused pyridoindole system.
Substituent Modifications
Ethoxycarbonyl Group Variations
- 4-Ethoxycarbonyl-3-ethoxyphenylacetic Acid: Substituents: Ethoxy and ethoxycarbonyl groups on a phenyl ring.
- {2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic Acid (CAS 737768-25-1): Substituents: Chlorophenyl-piperazine moiety. The piperazine ring also introduces basicity absent in the target compound .
Ester vs. Acid Derivatives
- 2-(Ethoxycarbonyl)-α-oxo-1-pyrrolidine Acetic Acid Ethyl Ester (CAS 273925-06-7):
Table 1: Comparative Analysis of Key Compounds
*Inferred from structural analysis.
Biological Activity
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and functional groups that may interact with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is C₁₁H₁₃N₃O₄. Its structure features a piperidine ring, an ethoxycarbonyl group, and an acetic acid moiety, contributing to its reactivity and biological interactions.
The biological activity of 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, influencing processes such as cell proliferation and metabolic regulation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways, including enolase, which is crucial in glycolysis.
- Receptor Interaction : It may bind to specific receptors, altering signaling pathways that affect cell growth and differentiation.
Biological Activity Studies
Several studies have investigated the biological effects of 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid, revealing promising results in various contexts.
Table 1: Summary of Biological Activity Studies
Case Studies
- Enolase Inhibition in Cancer Therapy : A study demonstrated that 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid effectively inhibited enolase activity in glioblastoma cells with homozygous deletion of ENO1. This inhibition led to sustained tumor regression in xenograft models, highlighting the compound's potential as a therapeutic agent in specific cancer types .
- NCI-60 Cell Line Screening : In a comprehensive screening using the NCI-60 panel, the compound exhibited significant antiproliferative effects across multiple cancer cell lines, with low IC50 values indicating its potency. This suggests that it may serve as a lead compound for further drug development targeting various malignancies .
Potential Therapeutic Applications
Given its biological activity, 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid holds promise for applications in:
- Cancer Treatment : As an enolase inhibitor, it may be developed into a targeted therapy for tumors with specific metabolic vulnerabilities.
- Metabolic Disorders : Its ability to modulate metabolic pathways could be explored for treating conditions related to dysregulated metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
